molecular formula C25H25NO4S B2697646 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1797303-44-6

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2697646
CAS No.: 1797303-44-6
M. Wt: 435.54
InChI Key: FKAKJHIKDCMOER-UHFFFAOYSA-N
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Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound featuring an azetidine ring, a sulfonyl group, and a diphenylpropanone moiety

Scientific Research Applications

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structural features make it useful in the design of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and diphenylpropanone groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. Examples include azetidinones and sulfonyl azetidines, which share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3,3-diphenylpropan-1-one is unique due to the combination of its azetidine ring, sulfonyl group, and diphenylpropanone moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4S/c1-30-21-12-14-22(15-13-21)31(28,29)23-17-26(18-23)25(27)16-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAKJHIKDCMOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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